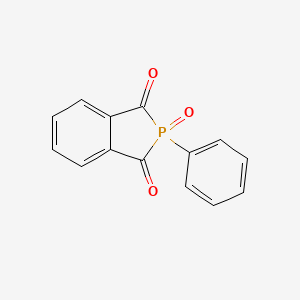
N-(2-Methylpropyl)tetradeca-2,4,12-triene-8,10-diynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpropyl)tetradeca-2,4,12-triene-8,10-diynamide is a chemical compound with the molecular formula C18H23NO and a molecular weight of 269.38100 g/mol . It is known for its unique structure, which includes multiple double and triple bonds, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)tetradeca-2,4,12-triene-8,10-diynamide typically involves the reaction of nona-2t,4t-dien-8,10-diynoic acid with isobutylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH, and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to maximize yield and purity, and implementing efficient purification techniques to isolate the compound. The use of advanced equipment and technology ensures the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)tetradeca-2,4,12-triene-8,10-diynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
N-(2-Methylpropyl)tetradeca-2,4,12-triene-8,10-diynamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)tetradeca-2,4,12-triene-8,10-diynamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Methylpropyl)tetradeca-2,4,12-triene-8,10-diynamide include:
- N-isobutyl-2E,4E,12Z-tetradecatrien-8,10-diynamide
- Tetradeca-2t,4t,12c-triene-8,10-diynoic acid isobutylamide
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which gives it distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
112711-13-4 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-(2-methylpropyl)tetradeca-2,4,12-trien-8,10-diynamide |
InChI |
InChI=1S/C18H23NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h4-5,12-15,17H,10-11,16H2,1-3H3,(H,19,20) |
InChI Key |
GUJXDSIRNUISDE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC#CC#CCCC=CC=CC(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


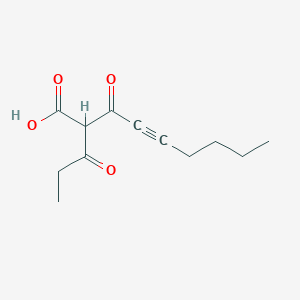
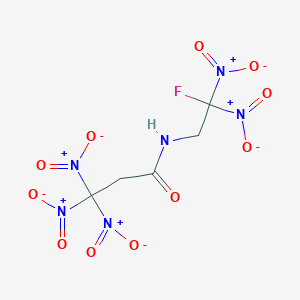
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
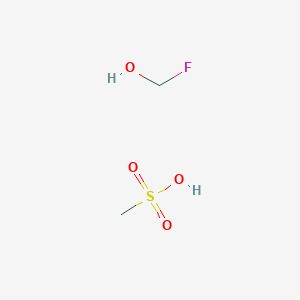
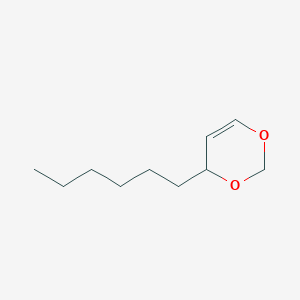
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
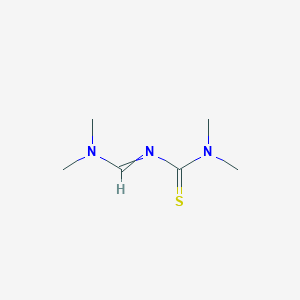
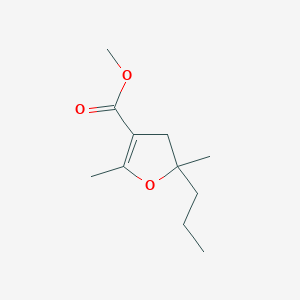
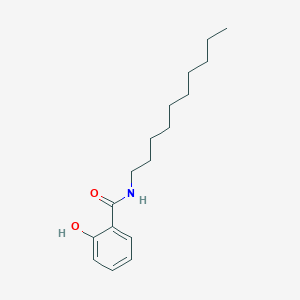
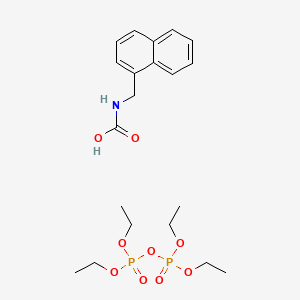
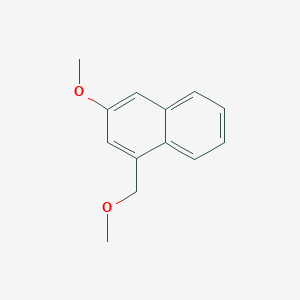
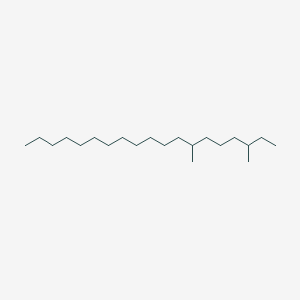
![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
